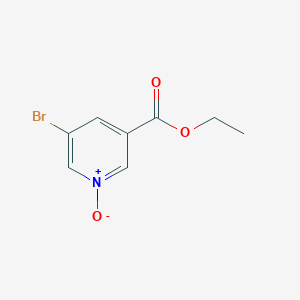
Ethyl 5-bromonicotinate 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-bromonicotinate 1-oxide is a chemical compound with the molecular formula C8H8BrNO3 . It is also known as Ethyl 5-Bromonicotinate n-oxide .
Molecular Structure Analysis
The molecular structure of Ethyl 5-bromonicotinate 1-oxide is represented by the InChI code:1S/C8H8BrNO3/c1-2-13-8(11)6-3-7(9)5-10(12)4-6/h3-5H,2H2,1H3 . The molecular weight is 246.06 . Physical And Chemical Properties Analysis
The molecular weight of Ethyl 5-bromonicotinate 1-oxide is 246.06 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Polymer Synthesis and Material Science
Research on densely grafted and double-grafted polyethylene oxide (PEO) brushes demonstrates the versatility of EO-related compounds in creating soft elastomers through atom transfer radical polymerization (ATRP). Such materials have applications in biomedical engineering, coatings, and as components in soft robotics due to their unique mechanical properties and biocompatibility (Neugebauer et al., 2003).
Sterilization and Disinfection
Ethylene oxide sterilization is a critical process in the medical field for sterilizing equipment that cannot withstand heat. The method's effectiveness against a wide range of pathogens and its application in new medical device development highlights EO's significant role in ensuring patient safety and advancing healthcare technology (Mendes et al., 2007).
Nanotechnology and Agriculture
The study on iron oxide nanoparticles as a potential iron fertilizer illustrates the intersection of nanotechnology and agriculture, offering insights into how EO-related compounds might enhance plant growth and address micronutrient deficiencies. Such research underscores the potential for innovative fertilization strategies to improve crop yields and nutritional quality (Rui et al., 2016).
Environmental and Health Safety
Understanding the toxicological impact of ethylene oxide, including its carcinogenic potential, is essential for developing safer industrial practices and regulatory standards. Research on EO's effects highlights the need for stringent exposure controls and alternative sterilization methods to protect worker health and the environment (Vincent et al., 2019).
Advanced Materials for Drug Delivery
Studies on the formation of controllable hydrophilic/hydrophobic drug delivery systems using electrospinning of vesicles into nanofibrous membranes indicate the potential for EO-related compounds in developing targeted medication delivery mechanisms. This technology could revolutionize treatments by enabling precise control over drug release profiles, enhancing therapeutic efficacy (Li et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
ethyl 5-bromo-1-oxidopyridin-1-ium-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-2-13-8(11)6-3-7(9)5-10(12)4-6/h3-5H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVZWNYKNZDWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C[N+](=C1)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2973756.png)
![Pyrimido[4,5-d][1,3]diazin-2-amine](/img/structure/B2973757.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)
![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)
![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)
![N'-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-2,4-dimethylbenzohydrazide](/img/structure/B2973767.png)



